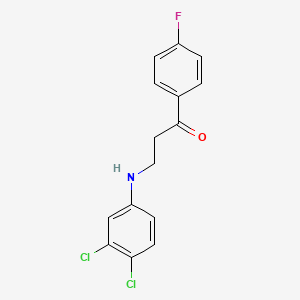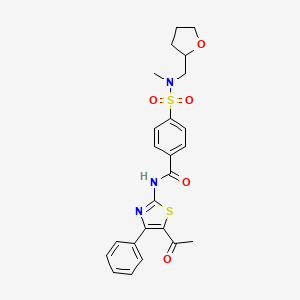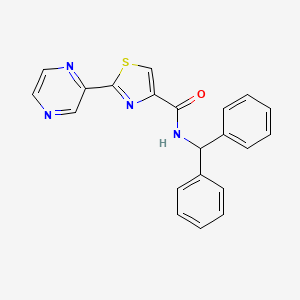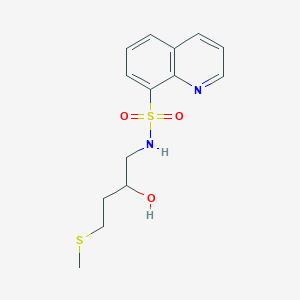
3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone (DCFP) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 267.09 g/mol. It is a versatile compound that has been used in the synthesis of a variety of organic molecules, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Exposure and Toxicity in Occupational Settings
Occupational exposure to chemicals related to 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone, particularly in the pesticide manufacturing industry, has been documented to pose health risks. Workers exposed to dichloroaniline, a compound structurally related to the chemical , experienced health issues such as chloracne, a skin condition induced by chemical exposure. This highlights the occupational hazards associated with chemical manufacturing and the need for adequate protective measures to prevent exposure (Morse et al., 1979).
Environmental and Health Surveillance
The environmental presence of anilide and dicarboximide pesticides, which share functional groups with 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone, has been studied, especially their impact on health and the importance of monitoring exposure levels. These studies underscore the significance of surveillance in populations potentially exposed to such chemicals through environmental or occupational contact. The identification of common metabolites like dichloroanilines in urine samples serves as a biomarker for exposure, emphasizing the need for regular monitoring to prevent adverse health outcomes (Vitelli et al., 2007).
Metabolic Pathways and Toxicology
Research on the metabolism and toxicology of related compounds provides insights into how such chemicals are processed in the body and their potential toxic effects. For instance, studies on the metabolism of 1,1-dichloro-1-fluoroethane (HCFC-141b) in humans reveal how these compounds are metabolized and excreted, offering a parallel to understanding the metabolic fate of 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone. Such information is crucial for assessing the risk and developing safety guidelines for handling and exposure (Tong et al., 1998).
Implications for Drug Development
The unique chemical properties of boron-containing compounds, like those related to 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone, have implications for drug development, particularly in antibiotic research. Studies on novel boron-containing antibiotics provide a framework for understanding how such unique chemical structures could be utilized in developing new therapeutic agents. This area of research demonstrates the potential for chemicals with complex structures, including those related to 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone, to contribute to medical advancements (Bowers et al., 2013).
Eigenschaften
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-13-6-5-12(9-14(13)17)19-8-7-15(20)10-1-3-11(18)4-2-10/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWDDZMAWWVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)
![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)
![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)
![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)

![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)
![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)


![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)